3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanol
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Overview
Description
3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a trifluoromethyl group, and a hydroxyl group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions. The trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanol typically involves the protection of an amino group with a Boc group, followed by the introduction of the trifluoromethyl group and the hydroxyl group. One common method involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as organolithium reagents and Grignard reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl group .
Scientific Research Applications
3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those requiring increased metabolic stability.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanol involves its interaction with various molecular targets. The Boc group protects the amino group from undesired reactions, allowing selective reactions at other functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(Cbz-amino)-1,1,1-trifluoro-4-methyl-2-pentanol: Similar to the Boc-protected compound but uses a carbobenzoxy (Cbz) group for protection.
3-(Fmoc-amino)-1,1,1-trifluoro-4-methyl-2-pentanol: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
3-(Boc-amino)-1,1,1-trifluoro-4-methyl-2-pentanol is unique due to the combination of the Boc-protected amino group and the trifluoromethyl group. This combination provides both protection and enhanced chemical properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3NO3/c1-6(2)7(8(16)11(12,13)14)15-9(17)18-10(3,4)5/h6-8,16H,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVWISYTWIHKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(F)(F)F)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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